molecular formula C15H21N5O3S B6452603 3-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2549025-40-1

3-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B6452603
CAS No.: 2549025-40-1
M. Wt: 351.4 g/mol
InChI Key: BUHGZEKGNQPJHT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione is a sophisticated chemical compound featuring a unique imidazolidine-2,4-dione core, known for its versatile applications in scientific research. The presence of cyclopropyl, methoxymethyl, and 1,2,4-thiadiazol groups bestows it with distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multi-step reactions:

  • Formation of the imidazolidine-2,4-dione core: : Typically begins with the cyclization of amino acids under controlled pH and temperature conditions.

  • Introduction of the piperidinyl group: : Achieved via nucleophilic substitution reactions with the appropriate piperidinyl intermediates.

  • Attachment of the 1,2,4-thiadiazol group: : Carried out by condensation reactions, employing catalysts to ensure high yield and selectivity.

  • Addition of the methoxymethyl group: : Involves selective methylation reactions using methyl iodide or similar reagents under basic conditions.

  • Formation of the cyclopropyl ring: : Utilizes cyclopropanation reactions with diazomethane or other cyclopropylating agents.

Industrial Production Methods

Industrially, the process is scaled up using automated reactors ensuring precise control over temperature, pressure, and reaction time to maximize efficiency and yield. Continuous flow chemistry techniques can be employed for improved scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the cyclopropyl or methoxymethyl groups.

  • Reduction: : Reductive conditions can affect the imidazolidine-2,4-dione core or the thiadiazol ring.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the piperidinyl and methoxymethyl sites.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as KMnO₄ or H₂O₂.

  • Reduction: : Employing reducing agents like LiAlH₄ or NaBH₄.

  • Substitution: : Utilizing reagents like alkyl halides, amines, or alcohols under varying pH conditions.

Major Products Formed

The products formed depend on the specific reactions, for instance:

  • Oxidation: : Yields oxidized derivatives such as ketones or aldehydes.

  • Reduction: : Produces reduced forms like amines or alcohols.

  • Substitution: : Generates substituted imidazolidine derivatives.

Scientific Research Applications

3-Cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione has several research applications:

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Acts as a probe for studying enzyme interactions and protein binding.

  • Medicine: : Explored for potential pharmaceutical applications, including as a candidate for drug development targeting specific enzymes or receptors.

  • Industry: : Employed in the production of specialized polymers and materials due to its unique structural properties.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The imidazolidine core and thiadiazol ring are key in forming stable complexes with biological macromolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-{1-[3-(hydroxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione

  • 3-Cyclopropyl-1-{1-[3-(methylthio)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione

  • 3-Cyclopropyl-1-{1-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione

Unique Features

  • Methoxymethyl Group: : Provides unique steric and electronic properties compared to hydroxymethyl or methylthio derivatives.

  • Stability: : Exhibits enhanced stability under various chemical and biological conditions.

  • Versatility: : Displays a broader range of applications due to its distinct functional groups.

Properties

IUPAC Name

3-cyclopropyl-1-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-23-9-12-16-14(24-17-12)18-6-4-10(5-7-18)19-8-13(21)20(15(19)22)11-2-3-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHGZEKGNQPJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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